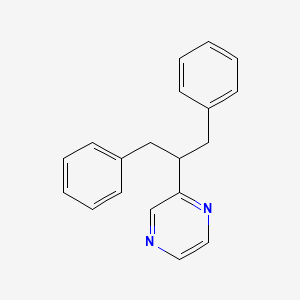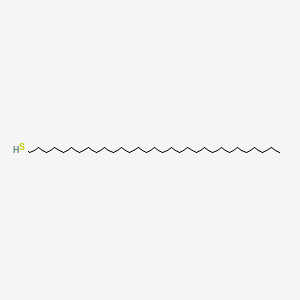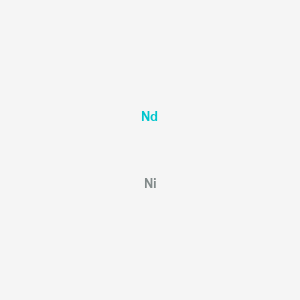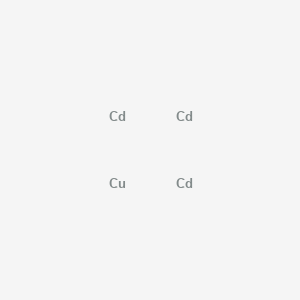
(1r,2s)-2-Sulfanylcyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,2s)-2-Sulfanylcyclopentanol is a chiral compound with a unique structure that includes a cyclopentane ring substituted with a thiol (sulfanyl) group and a hydroxyl group The compound’s stereochemistry is specified by the (1r,2s) configuration, indicating the spatial arrangement of its substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s)-2-Sulfanylcyclopentanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, starting from a cyclopentane derivative, the introduction of the thiol and hydroxyl groups can be carried out using specific reagents and catalysts. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and the reactions are often conducted at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,2s)-2-Sulfanylcyclopentanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The hydroxyl group can be reduced to form the corresponding cyclopentane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while reduction of the hydroxyl group can produce cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
(1r,2s)-2-Sulfanylcyclopentanol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-based redox processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting thiol-containing enzymes.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1r,2s)-2-Sulfanylcyclopentanol involves its interaction with molecular targets through its thiol and hydroxyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1r,2s)-2-Hydroxycyclopentanol: Similar structure but lacks the thiol group, leading to different reactivity and applications.
(1r,2s)-2-Thiocyclopentanol: Similar structure but lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Uniqueness
(1r,2s)-2-Sulfanylcyclopentanol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5457-57-8 |
|---|---|
Molekularformel |
C5H10OS |
Molekulargewicht |
118.20 g/mol |
IUPAC-Name |
(1R,2S)-2-sulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C5H10OS/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5+/m1/s1 |
InChI-Schlüssel |
BSQRYKFTXPXVIK-UHNVWZDZSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](C1)S)O |
Kanonische SMILES |
C1CC(C(C1)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)


![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)

![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14731233.png)
![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)



![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)



